molecular formula C7H10N2O B13845272 3-propyl-1H-pyrazin-2-one

3-propyl-1H-pyrazin-2-one

Cat. No.: B13845272
M. Wt: 138.17 g/mol
InChI Key: OUIAUQHSLHKLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Propyl-1H-pyrazin-2-one is a pyrazine derivative offered for research use exclusively. Pyrazine and its related structures, such as pyrazin-2-one, are recognized as privileged scaffolds in medicinal chemistry due to their presence in a wide range of bioactive molecules and drugs . This compound serves as a versatile building block for the design and synthesis of novel chemical entities. Research into pyrazine derivatives has demonstrated a broad spectrum of biological activities, making them significant in drug discovery endeavors . These activities include promising antitumor properties against various cancer cell lines, such as lung (A549), breast (MCF-7), and hepatic carcinoma (HepG2) . The antitumor mechanisms associated with pyrazine-based compounds are diverse and may involve the inhibition of key kinases, disruption of tubulin polymerization, and induction of reactive oxygen species (ROS) within cancer cells . Furthermore, pyrazin-2(1H)-one analogs are investigated for their antimicrobial and anti-inflammatory potential, highlighting the value of this chemical class in developing new therapeutic agents . Researchers can utilize this compound as a critical intermediate to explore structure-activity relationships and develop new lead compounds for oncology and infectious disease research. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

IUPAC Name

3-propyl-1H-pyrazin-2-one

InChI

InChI=1S/C7H10N2O/c1-2-3-6-7(10)9-5-4-8-6/h4-5H,2-3H2,1H3,(H,9,10)

InChI Key

OUIAUQHSLHKLOQ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC=CNC1=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of this compound typically involves the functionalization of pyrazin-2-one or its derivatives through alkylation reactions at the nitrogen or carbon positions. The key challenge is selective propyl substitution at the 3-position of the pyrazin-2-one ring.

Two main approaches are documented:

Alkylation of Pyrazin-2-one Derivatives

A common method involves the alkylation of pyrazin-2-one or related intermediates with alkyl halides under basic conditions. For example, alkylation using propyl bromide or propyl chloride in the presence of a base such as potassium carbonate or triethylamine in polar aprotic solvents like dimethylformamide (DMF) can yield 3-propyl-substituted pyrazin-2-one derivatives.

A related synthesis of pyrazine-2-carboxylate esters, which are structurally close to pyrazin-2-one, involves treating pyrazinoic acid with alkyl halides under basic conditions, as demonstrated in the preparation of prop-2-yn-1-yl pyrazine-2-carboxylate (a related pyrazine derivative) using potassium carbonate and propargyl bromide in DMF at room temperature.

Curtius Rearrangement-Based Method

A more complex but versatile method involves the Curtius rearrangement of 3-aminopyrazinoic acid hydrazides to form the pyrazin-2-one ring system with specific substitutions.

  • The hydrazide precursor is diazotized by adding an alkali metal nitrite (e.g., sodium nitrite) slowly into an acidic aqueous solution of the hydrazide (usually hydrochloric acid, 0.5 N to 6 N) at ambient to steam bath temperature.
  • The intermediate acid azide precipitates and is carefully isolated due to its explosive nature.
  • This azide is then dissolved in an alcoholic solvent (methanol, ethanol, propanol, etc.) and heated on a steam bath for 1 to 5 hours to induce rearrangement, forming the 1H-imidazo[4,5-b]pyrazin-2-one core.
  • Subsequent alkylation or acylation at the nitrogen positions can be performed using alkylating agents such as alkyl chloroformates or alkyl bromoalkanoates in the presence of organic bases (e.g., trialkylamine) in solvents like dialkylformamide or dialkyl sulfoxide.

This method allows for the selective introduction of alkyl groups such as propyl at the 1- or 3-nitrogen atoms of the pyrazin-2-one ring.

Representative Reaction Conditions and Yields

Step Reagents and Conditions Yield (%) Notes
Diazotization of hydrazide Sodium nitrite in 0.5-6 N HCl, ambient to steam bath temp Not isolated (explosive intermediate) Intermediate acid azide precipitates, used directly
Curtius rearrangement Heating in alcoholic solvent (methanol, ethanol, etc.) 1-5 h High (not quantified) Forms 1H-imidazo[4,5-b]pyrazin-2-one core
Alkylation (e.g., propylation) Alkyl halide (propyl bromide), base (K2CO3 or triethylamine), DMF, room temp Moderate to high (typical 60-80%) Selective alkylation at nitrogen positions

Analysis of Research Outcomes

Purity and Structural Confirmation

  • The products are typically purified by recrystallization or column chromatography.
  • Characterization is performed using NMR spectroscopy (1H, 13C), IR spectroscopy, and elemental analysis.
  • For example, in related pyrazine derivatives, IR peaks around 1650 cm^-1 indicate carbonyl groups consistent with pyrazin-2-one structures.
  • NMR data confirm substitution patterns and the presence of propyl groups.

Yield and Efficiency

  • The Curtius rearrangement method is efficient for constructing the pyrazin-2-one core with various substitutions, including alkyl groups, with yields reported as good to excellent.
  • Alkylation reactions under basic conditions provide moderate to good yields but require careful control to avoid over-alkylation or side reactions.

Limitations and Considerations

  • The acid azide intermediate in the Curtius rearrangement is explosive and must be handled with care.
  • Alkylation reactions may require optimization of solvent, temperature, and base to maximize selectivity and yield.
  • Some methods focus on 1- or 3-substitution; selective 3-propyl substitution may require protecting groups or stepwise synthesis.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Alkylation of pyrazin-2-one Propyl bromide, K2CO3, DMF Room temp, overnight Simple, direct alkylation Possible over-alkylation
Curtius rearrangement Hydrazide, NaNO2, HCl, alcoholic solvent Diazotization, heating 1-5 h High selectivity, versatile Explosive intermediate, multi-step
Acylation/alkylation post-rearrangement Alkyl chloroformates, trialkylamine, DMF Reflux 1-10 h Allows N-substitution control Requires prior rearrangement

Chemical Reactions Analysis

Types of Reactions

3-propyl-1H-pyrazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Pyrazinone derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives of this compound.

    Substitution: Functionalized pyrazinone compounds with various substituents.

Scientific Research Applications

3-propyl-1H-pyrazin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-propyl-1H-pyrazin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to participate in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity.

Comparison with Similar Compounds

Research Implications

  • Structural Determination : Tools like ORTEP-3 (crystallography software) enable precise 3D structural analysis, critical for understanding substituent effects on reactivity and binding .
  • Design Considerations : Propyl groups balance lipophilicity and solubility, while pyridyl or triazole substituents enhance target engagement.

Q & A

Q. Table 1. Key Reaction Parameters for Pyrazinone Synthesis

ParameterOptimal RangeImpact on Yield/PurityReferences
Temperature80–120°CHigh temps favor cyclization
Solvent polarityDMSO, ethanolPolar solvents stabilize intermediates
Reaction time6–24 hoursProlonged time reduces side products

Q. Table 2. Analytical Techniques for Structural Validation

TechniqueCritical Data PointsApplication ExampleReferences
¹H NMRδ 2.5–3.0 ppm (propyl CH₂)Confirms alkyl chain integrity
HRMSm/z 178.1082 (C₈H₁₂N₂O⁺)Verifies molecular formula
IR1650 cm⁻¹ (C=O stretch)Identifies pyrazinone core

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